molecular formula C17H16F2N2O3 B14974879 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B14974879
M. Wt: 334.32 g/mol
InChI Key: NSXURCBQXXDTRD-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 4-fluoroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-fluorobenzyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)acetamide is unique due to its specific structural features, such as the presence of two fluorine atoms and the oxoethoxy linkage.

Properties

Molecular Formula

C17H16F2N2O3

Molecular Weight

334.32 g/mol

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H16F2N2O3/c18-13-3-1-12(2-4-13)9-20-16(22)10-24-11-17(23)21-15-7-5-14(19)6-8-15/h1-8H,9-11H2,(H,20,22)(H,21,23)

InChI Key

NSXURCBQXXDTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COCC(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

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